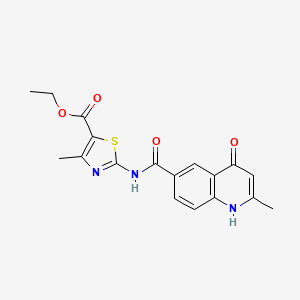

ethyl 2-(4-hydroxy-2-methylquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

The compound ethyl 2-(4-hydroxy-2-methylquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate features a hybrid structure combining a quinoline moiety and a thiazole ring. The quinoline component includes a 4-hydroxy-2-methyl substituent and an amido linkage at position 6, while the thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate at position 3.

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2-methyl-4-oxo-1H-quinoline-6-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-4-25-17(24)15-10(3)20-18(26-15)21-16(23)11-5-6-13-12(8-11)14(22)7-9(2)19-13/h5-8H,4H2,1-3H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZGJJGBBMWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS 605-268-8)

- Structure: Replaces the quinoline-amido group with a simpler 4-hydroxyphenyl substituent.

- Pharmacology: Known as TEI-6720, this compound inhibits xanthine oxidase, making it effective against hyperuricemia .

- Physical Properties: Lower molecular weight (279.33 g/mol) compared to the target compound due to the absence of the quinoline-amido group.

- Synthesis: Prepared via catalyst-free methods in aqueous ethanol, emphasizing cost-effectiveness .

Ethyl 2-(4-Fluoro-3-Methylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS 2089257-57-6)

- Structure : Features a fluorophenyl group, introducing electron-withdrawing effects.

- Properties : Molecular weight 279.33 g/mol; fluorination likely improves metabolic stability and lipophilicity .

- Applications: No direct pharmacological data, but fluorine substitution is a common strategy to optimize drug-like properties.

Key Difference : The fluorine atom may reduce oxidative metabolism, increasing half-life compared to the hydroxylated target compound .

Febuxostat-Related Impurities (e.g., Impurity XIII, XIV, XV)

- Structural Variations: Impurity XIII: Butoxy and formyl substituents on the phenyl ring. Impurity XIV: 1-Methylpropoxy and formyl groups. Impurity XV: Cyano group at position 3 of the phenyl ring .

- Impact: Electron-withdrawing groups (e.g., cyano) may enhance electrophilic reactivity, affecting stability and interaction with biological targets.

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 957264-74-3)

- Structure: Benzothiazole replaces quinoline, with an amino-pyrazole-carboxylate chain.

- Properties : Molecular weight 302.35 g/mol; the benzothiazole may confer distinct electronic properties .

- Applications: Not explicitly stated, but benzothiazoles are common in antimicrobial and anticancer agents.

Key Difference: The quinoline-amido group in the target compound may provide a larger aromatic surface for stacking interactions compared to benzothiazole .

Table 1: Structural and Physical Properties

Hydrogen Bonding and Crystal Packing

The hydroxy and amido groups in the target compound may form intermolecular hydrogen bonds (N–H···O, O–H···S), as seen in similar crystals (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.